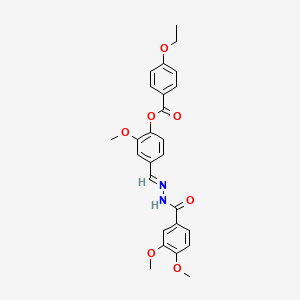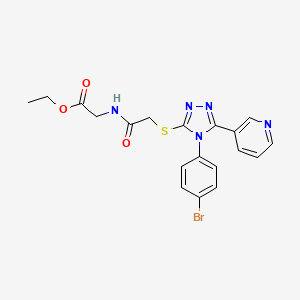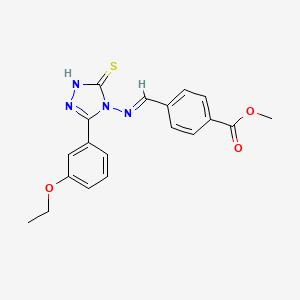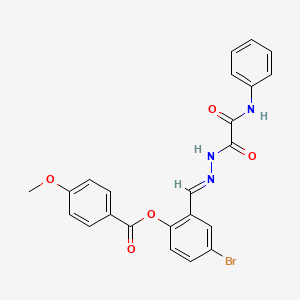
4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C27H27N3O7 and a molecular weight of 505.532 g/mol This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, ethoxy, and carbohydrazonoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone.
Coupling Reaction: The hydrazone intermediate is then coupled with 2-methoxyphenyl 4-ethoxybenzoate under acidic or basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbohydrazonoyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound’s methoxy and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the carbohydrazonoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate: Similar structure but with a butoxy group instead of an ethoxy group.
4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness
The uniqueness of 4-(2-(3,4-Dimethoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group, in particular, may influence its solubility and interaction with biological targets differently compared to similar compounds with other substituents.
Propiedades
Número CAS |
765912-98-9 |
|---|---|
Fórmula molecular |
C26H26N2O7 |
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
[4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C26H26N2O7/c1-5-34-20-10-7-18(8-11-20)26(30)35-22-12-6-17(14-23(22)32-3)16-27-28-25(29)19-9-13-21(31-2)24(15-19)33-4/h6-16H,5H2,1-4H3,(H,28,29)/b27-16+ |
Clave InChI |
CJXGWHCSPLCRGB-JVWAILMASA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC(=C(C=C3)OC)OC)OC |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=C(C=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12028616.png)

![9-Bromo-5-(2-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12028630.png)

![(E)-4-(4-bromophenyl)-3-[(3-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one](/img/structure/B12028653.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12028655.png)

![(5E)-2-(4-isobutoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12028675.png)
![2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12028678.png)


![2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(2-isopropylphenyl)acetamide](/img/structure/B12028683.png)
![N-(3,5-dimethoxyphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12028686.png)

